molecular formula C17H21FN6O B2772355 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide CAS No. 1448064-52-5

4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2772355
CAS No.: 1448064-52-5
M. Wt: 344.394
InChI Key: UESKDIRRBRHURO-UHFFFAOYSA-N
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Description

4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H21FN6O and its molecular weight is 344.394. The purity is usually 95%.
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Biological Activity

4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide, identified by its CAS number 1798032-96-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C17H20FN5OC_{17}H_{20}FN_{5}O with a molecular weight of 329.4 g/mol. Its structure features a piperazine core substituted with a pyridazine and a fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against Mycobacterium tuberculosis and other pathogens through mechanisms involving the disruption of sterol biosynthesis pathways .

Antiparasitic Effects

Research has highlighted the compound's potential against Leishmania species. Compounds structurally related to this compound have demonstrated efficacy in inhibiting the growth of L. donovani promastigotes, suggesting that this compound may share similar antiparasitic properties .

Study 1: Inhibition of Enzymatic Activity

A study investigating the inhibition of CYP51 and CYP5122A1 enzymes in Leishmania identified several piperazine derivatives as effective inhibitors. The study found that certain analogs displayed IC50 values in the low micromolar range, indicating strong inhibitory potential against these enzymes, which are crucial for parasite survival .

Study 2: Antimicrobial Screening

In a high-throughput screening assay for novel antimicrobial agents, compounds similar to this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. Some analogs showed promising activity with minimal inhibitory concentrations (MIC) around 5 µM, demonstrating potential as therapeutic agents against resistant strains .

Data Summary Table

PropertyValue
Molecular FormulaC₁₇H₂₀FN₅O
Molecular Weight329.4 g/mol
CAS Number1798032-96-8
Antimicrobial MIC~5 µM
CYP Enzyme Inhibition IC50Low micromolar range

Properties

IUPAC Name

4-[5-(dimethylamino)pyridazin-3-yl]-N-(3-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-22(2)15-11-16(21-19-12-15)23-6-8-24(9-7-23)17(25)20-14-5-3-4-13(18)10-14/h3-5,10-12H,6-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKDIRRBRHURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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